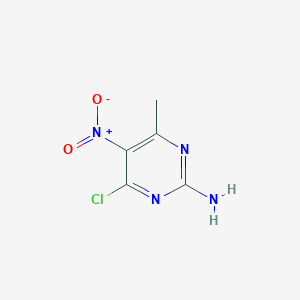

4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHDXMPPJYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291156 | |

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-24-8 | |

| Record name | 13162-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a reproducible and scalable synthesis.

Introduction

2-amino-4-chloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a common scaffold in numerous approved drugs, and the specific arrangement of its substituents—an amino group, a chloro atom, a methyl group, and a nitro group—offers multiple points for further chemical modification. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic aromatic substitution, making this molecule a versatile building block for the synthesis of more complex derivatives.

This guide details a robust three-step synthesis commencing from readily available starting materials: ethyl acetoacetate and guanidine. The pathway involves an initial cyclocondensation to form the pyrimidine ring, followed by regioselective nitration, and concluding with a chlorination step to yield the target compound.

Overall Synthetic Pathway

The synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine is achieved through the following three-step sequence:

-

Step 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol. This initial step involves the cyclocondensation of ethyl acetoacetate and guanidine to form the core pyrimidine structure.

-

Step 2: Synthesis of 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine. The pyrimidine ring is then nitrated at the 5-position using a mixture of nitric and sulfuric acids.

-

Step 3: Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine. The final step is the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride.

Caption: Overall reaction scheme for the synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine.

Experimental Protocols

PART 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol

This foundational step constructs the pyrimidine ring through a well-established cyclocondensation reaction. Guanidine acts as the nitrogen source, reacting with the B-dicarbonyl functionality of ethyl acetoacetate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride and stir until it completely dissolves.

-

Slowly add ethyl acetoacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.

-

Recrystallize the crude product from hot water to obtain pure 2-amino-6-methylpyrimidin-4-ol.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Ethyl Acetoacetate | 130.14 | 1.0 | 1.0 | ~130 g |

| Guanidine HCl | 95.53 | 1.1 | 1.1 | ~105 g |

| Sodium | 22.99 | 1.1 | 1.1 | ~25 g |

| Absolute Ethanol | 46.07 | - | - | ~500 mL |

PART 2: Synthesis of 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine

This step introduces the nitro group at the C5 position of the pyrimidine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, is the active electrophile. The presence of the activating amino and hydroxyl groups directs the nitration to the C5 position.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-amino-6-methylpyrimidin-4-ol to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool.

-

Add the nitrating mixture dropwise to the pyrimidine solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 2-amino-6-methylpyrimidin-4-ol | 125.13 | 1.0 | 1.0 | ~125 g |

| Conc. Sulfuric Acid (98%) | 98.08 | - | - | ~500 mL |

| Conc. Nitric Acid (70%) | 63.01 | 1.2 | 1.2 | ~108 mL |

PART 3: Synthesis of 2-amino-4-chloro-6-methyl-5-nitropyrimidine

The final step involves the conversion of the hydroxyl group at the C4 position to a chloro group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine.

-

Carefully add phosphorus oxychloride to the flask. The addition can be done in the presence of a tertiary amine base like N,N-dimethylaniline to scavenge the generated HCl.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Very cautiously, pour the residue onto crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The product will precipitate as a solid. Filter the solid and wash it with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine | 170.12 | 1.0 | 1.0 | ~170 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0-5.0 | 3.0-5.0 | ~280-465 mL |

| N,N-Dimethylaniline (optional) | 121.18 | ~1.1 | ~1.1 | ~133 g |

Safety Precautions

All steps of this synthesis must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme caution and avoid contact with skin and eyes. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Phosphorus oxychloride (POCl₃) is a corrosive and lachrymatory substance. It reacts violently with water. The quenching of the reaction mixture with ice must be done slowly and cautiously.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the three-step synthesis.

References

-

Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

Zhang, J., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(1), 1004-1013. [Link]

-

Patel, M., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-529. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

4-Chloro-6-methyl-5-nitropyrimidin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its strategic arrangement of reactive groups—a nucleophilic amino group, a labile chloro leaving group, and activating nitro and methyl substituents—renders it a versatile scaffold for the synthesis of diverse chemical libraries. The pyrimidine core, particularly the 2-aminopyrimidine motif, is a well-established "privileged structure" known for its ability to form key hydrogen bond interactions with protein kinase hinges, forming the basis for numerous approved anti-cancer therapeutics.[1][2] This guide provides a comprehensive analysis of the physicochemical properties, synthetic strategy, reaction mechanisms, and practical applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a cornerstone of modern medicinal chemistry, largely due to its prevalence in the nucleobases of DNA and RNA. This inherent biological relevance has made it an attractive scaffold for designing molecules that interact with biological targets. Within this class, the 2-aminopyrimidine substructure has emerged as a premier hinge-binding motif for inhibitors of protein kinases—a class of enzymes frequently dysregulated in cancer and other diseases.[2][3] The 2-amino group acts as an ideal hydrogen bond donor-acceptor-donor array, mimicking the interaction of the adenine ring of ATP with the kinase hinge region.[1]

This compound is an advanced intermediate designed for synthetic diversification. Its key attributes include:

-

An Electrophilic C4 Carbon: The chlorine atom at the C4 position is an excellent leaving group. Its reactivity is dramatically enhanced by the strong electron-withdrawing effects of the adjacent C5-nitro group and the ring nitrogen atoms, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

A Nucleophilic 2-Amino Group: While primarily valued for its role in target binding, this group can also be a site for further functionalization under specific conditions.

-

Modulating Substituents: The C6-methyl group provides steric bulk and can influence the molecule's conformation and solubility, while the C5-nitro group serves as a powerful electronic activator for the C4 position.

This combination of features makes the title compound an ideal starting point for generating libraries of potential therapeutic agents through controlled, predictable chemical transformations.

Physicochemical & Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from close analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₅H₅ClN₄O₂ | - |

| Molecular Weight | 188.57 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Appearance | Expected: Pale yellow to yellow solid | Inferred from analogs[4] |

| Melting Point | Expected: >150 °C (with decomposition) | Inferred from analogs[4] |

| Solubility | Expected: Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM), slightly soluble in alcohols. | Inferred from analogs[5] |

Predicted Spectroscopic Signature

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are as follows:

-

¹H NMR:

-

δ ~7.0-8.0 ppm (broad singlet, 2H): Protons of the -NH₂ group. The chemical shift can vary significantly with solvent and concentration.

-

δ ~2.5-2.7 ppm (singlet, 3H): Protons of the C6-methyl group.

-

-

¹³C NMR:

-

δ ~160-165 ppm: C2 and C4/C6 carbons directly attached to nitrogens.

-

δ ~120-130 ppm: C5 carbon, significantly influenced by the attached nitro group.

-

δ ~20-25 ppm: C6-methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

1580-1620 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

-

1500-1550 cm⁻¹ (strong, asymmetric) & 1330-1370 cm⁻¹ (strong, symmetric): N-O stretching of the nitro group.

-

700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion (M⁺) peak would appear at m/z 188.

-

A characteristic isotopic pattern for a single chlorine atom would be observed, with an (M+2)⁺ peak at m/z 190 having approximately one-third the intensity of the M⁺ peak.

-

Synthesis and Mechanistic Insights

The synthesis of this compound is best approached through a strategic, multi-step sequence that installs the functional groups in an order that maximizes yield and minimizes side reactions. A logical and field-proven pathway begins with the commercially available precursor, 2-Amino-6-methylpyrimidin-4-ol.[6][7]

The causality behind this synthetic design is crucial:

-

Nitration First: Introducing the nitro group onto the pyrimidinol ring is the key activating step. Performing nitration on the electron-rich pyrimidinol is more facile than on a deactivated chloropyrimidine.

-

Chlorination Last: The final step involves converting the hydroxyl group at C4 into the chloro leaving group. This is a standard transformation that sets the stage for subsequent diversification reactions.

Caption: Proposed synthetic pathway for this compound.

Protocol 3.1: Synthesis of 2-Amino-6-methyl-5-nitropyrimidin-4-ol (Step 1)

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 equivalents), cooled to 0-5 °C in an ice-salt bath, add 2-Amino-6-methylpyrimidin-4-ol (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 10 °C.[8]

-

After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours, monitoring completion by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH to 5-6 with a cold, concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.

Protocol 3.2: Synthesis of this compound (Step 2)

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), create a slurry of 2-Amino-6-methyl-5-nitropyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[9]

-

Optionally, a catalytic amount of N,N-dimethylaniline or a stoichiometric amount of phosphorus pentachloride (PCl₅) can be added to increase the potency of the chlorination.[10][11]

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC (a common method is to quench a small aliquot with methanol and spot the resulting methoxy-adduct, which is more stable on silica gel).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Carefully pour the viscous residue onto a stirred mixture of crushed ice and water. Caution: This is a highly exothermic and gas-evolving quench.

-

Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis of any remaining phosphorus species.

-

Filter the precipitated solid product, wash extensively with water, and then with a dilute sodium bicarbonate solution to neutralize any residual acid.

-

Dry the solid under vacuum to afford the title compound.

Chemical Reactivity and Core Mechanisms

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group, making the C4 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr).[12][13]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative ring nitrogens and the oxygen atoms of the nitro group. In the second, typically rapid step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at C4.

This reaction is highly reliable and serves as the primary method for introducing molecular diversity. Common nucleophiles employed in drug discovery include:

-

Amines (R-NH₂): Forms aminopyrimidines, crucial for many kinase inhibitors.

-

Alcohols/Phenols (R-OH): In the presence of a base, forms ethers.

-

Thiols (R-SH): Forms thioethers.

Application in Drug Discovery & Medicinal Chemistry

The 2-aminopyrimidine scaffold is a validated pharmacophore for targeting the ATP-binding site of protein kinases.[1][3] this compound is an ideal precursor for building libraries of potential kinase inhibitors. The SNAr reaction at C4 allows for the systematic introduction of a wide array of side chains to probe the solvent-exposed region of the ATP pocket, enabling optimization of potency and selectivity.

Caption: Workflow for library synthesis from the title compound.

A typical drug discovery workflow would involve:

-

Library Synthesis: Reacting the title compound with a diverse set of amines, alcohols, or thiols.

-

Reduction of Nitro Group: The nitro group, having served its activating purpose, is often reduced to an amino group (e.g., using H₂/Pd-C, Fe/HCl, or Na₂S₂O₄). This new amino group can then be used for further derivatization, such as amide bond formation.

-

Biological Screening: The resulting library is screened against a panel of kinases to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Hits are optimized by synthesizing further analogs to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Procedure for SNAr

This protocol provides a self-validating, generalized procedure for the displacement of the C4-chloro group with an amine nucleophile.

Protocol 6.1: Synthesis of N⁴-Benzyl-6-methyl-5-nitropyrimidin-2,4-diamine

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq, e.g., 188 mg, 1.0 mmol).

-

Reagent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar solvent like isopropanol (5-10 mL). Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq, 194 mg, 1.5 mmol). The base scavenges the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The product should have a different Rƒ value from the starting material.

-

Workup: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

-

Characterization: Confirm the structure of the product by ¹H NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained spectra to the expected signatures. The MS should show a molecular ion at m/z 259, and the ¹H NMR will show new signals corresponding to the benzyl protons.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from closely related chloro-nitro-aromatic compounds.[14]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

-

ACS Publications. (n.d.). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

-

Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl₃, POCl₃/PCl₅, SOCl₂/cat. DMF?. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.

-

ResearchGate. (n.d.). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14)[15]. Retrieved from [Link]

-

Central European Journal of Energetic Materials. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Retrieved from [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE CAS#: 5453-06-5 [m.chemicalbook.com]

- 6. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

Spectroscopic Data for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this important heterocyclic compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in your research and development endeavors.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The specific substitutions on this molecule—a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and an amine group at position 2—create a unique electronic and steric environment that dictates its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in different chemical and biological systems.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to distinct spectroscopic signatures. Understanding these correlations is essential for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the amine and methyl protons. The aromatic region will be devoid of signals from the pyrimidine ring itself as there are no protons directly attached to the ring carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -CH₃ |

Causality Behind Predictions:

-

-NH₂ Protons: The amine protons are expected to be downfield due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitro group. Their chemical shift can be highly variable and dependent on solvent and concentration. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

-CH₃ Protons: The methyl group protons are attached to an sp² hybridized carbon of the pyrimidine ring. Their chemical shift is anticipated to be in the typical range for methyl groups on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2 (attached to -NH₂) |

| ~155 - 160 | C4 (attached to -Cl) |

| ~150 - 155 | C6 (attached to -CH₃) |

| ~125 - 135 | C5 (attached to -NO₂) |

| ~20 - 25 | -CH₃ |

Causality Behind Predictions:

-

The chemical shifts of the pyrimidine ring carbons are significantly influenced by the attached heteroatoms (nitrogen) and substituents. Carbons directly bonded to nitrogen (C2, C4, C6) will appear downfield.

-

The carbon bearing the amino group (C2) is expected to be significantly deshielded.

-

The carbons attached to the electronegative chlorine (C4) and the electron-withdrawing nitro group (C5) will also be downfield.

-

The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment would involve a 90° pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction and baseline correction to obtain the final spectrum.

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₅H₅ClN₄O₂), the expected molecular weight is approximately 188.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

| m/z (predicted) | Assignment |

| 188/190 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 173/175 | [M - CH₃]⁺ |

| 158/160 | [M - NO]⁺ |

| 142/144 | [M - NO₂]⁺ |

| 127/129 | [M - NO₂ - CH₃]⁺ |

Causality Behind Fragmentation:

-

The molecular ion is formed by the loss of an electron.

-

Common fragmentation pathways for such compounds involve the loss of small, stable neutral molecules or radicals. The loss of the methyl radical (-CH₃) is a likely fragmentation.

-

The nitro group can fragment through the loss of NO or NO₂.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced directly into the ion source or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (amine) |

| 3000-2850 | C-H stretching (methyl) |

| 1640-1600 | C=N and C=C stretching (pyrimidine ring) |

| 1560-1520 and 1350-1300 | N-O stretching (nitro group) |

| 800-600 | C-Cl stretching |

Causality Behind Predictions:

-

N-H Stretch: The amine group will show characteristic stretching vibrations in the high-frequency region.

-

C-H Stretch: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.[1]

-

Ring Vibrations: The pyrimidine ring will have characteristic C=N and C=C stretching vibrations in the 1640-1600 cm⁻¹ region.

-

N-O Stretch: The nitro group has two characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.

-

C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption Data

The presence of the pyrimidine ring, an aromatic system with multiple heteroatoms and electron-withdrawing/donating groups, will result in characteristic UV-Vis absorption bands.

| Predicted λmax (nm) | Electronic Transition |

| ~250-280 | π → π |

| ~320-380 | n → π |

Causality Behind Predictions:

-

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed for aromatic and conjugated systems.

-

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The specific absorption maxima can be influenced by the solvent polarity.[2]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.

-

Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with a thorough understanding of the underlying principles of each spectroscopic technique, researchers can confidently characterize this molecule and utilize it in their drug discovery and development pipelines. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Acta Crystallographica Section C: Structural Chemistry. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-amino-6-chloro-5-nitropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, decorated with competing electron-donating and electron-withdrawing groups, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the premier analytical technique for verifying the identity, purity, and detailed molecular structure of such compounds.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features, detail a robust experimental protocol, and interpret the expected chemical shifts and signal multiplicities based on fundamental chemical principles.

Molecular Structure and Electronic Landscape

To fully interpret the NMR spectra, one must first understand the molecule's structure and the electronic influence of its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further modulated by the attached functional groups:

-

Amino (-NH₂ at C2): A strong electron-donating group through resonance.

-

Chloro (-Cl at C4): An electron-withdrawing group via induction, which typically outweighs its weak electron-donating resonance effect.

-

Nitro (-NO₂ at C5): A powerful electron-withdrawing group through both induction and resonance, significantly deshielding nearby nuclei.[3]

-

Methyl (-CH₃ at C6): A weak electron-donating group through hyperconjugation.

These competing electronic effects create a distinct magnetic environment for each proton and carbon nucleus, which is the key to their differentiation in an NMR spectrum.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Causality: This concentration range typically provides an excellent signal-to-noise ratio within a reasonable number of scans without leading to solubility issues or significant concentration-dependent peak shifting.

-

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving polar, functionalized aromatic compounds.[4] Crucially, it allows for the observation of exchangeable protons (like those of the -NH₂ group) which would rapidly exchange and become invisible in protic solvents like D₂O or CD₃OD.[1]

-

-

Internal Standard: Add a minimal amount (1-2 µL) of a dilute solution of tetramethylsilane (TMS) in the deuterated solvent.

-

Trustworthiness: TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[1] Its signal is defined as 0.00 ppm, providing a reliable reference point against which all other chemical shifts are measured, ensuring data comparability across different spectrometers and experiments.

-

-

Homogenization: Cap the NMR tube securely and vortex or carefully invert the tube until the solute is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

-

Filtration (if required): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Causality: Undissolved solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[1]

-

Caption: Experimental workflow for NMR sample preparation.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum is expected to be relatively simple, containing two distinct signals corresponding to the two types of protons in the molecule.

-

Amine Protons (-NH₂): These protons are attached to a nitrogen atom and can participate in hydrogen bonding. Consequently, their signal is anticipated to be a broad singlet. The chemical shift is highly dependent on the sample concentration, temperature, and residual water in the solvent, but in DMSO-d₆, it is often observed in the range of δ 7.0-8.5 ppm .[5][6] The integration of this signal should correspond to two protons.

-

Methyl Protons (-CH₃): This group is attached to the C6 position of the pyrimidine ring. Since there are no protons on adjacent atoms, the signal will be a sharp singlet. Its chemical shift is influenced by its attachment to the electron-deficient aromatic ring, placing it further downfield than a typical aliphatic methyl group. A predicted chemical shift is in the range of δ 2.5-2.8 ppm . The integration of this signal will correspond to three protons.

| Predicted ¹H NMR Data | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H |

| -CH₃ | 2.5 - 2.8 | Singlet | 3H |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Due to the lack of symmetry in the molecule, all five carbon atoms of the pyrimidine ring and the one methyl carbon are chemically unique. Therefore, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are governed by the electronic effects of the substituents and the inherent properties of the heterocyclic ring.[1]

-

C2 (attached to -NH₂): This carbon is bonded to three nitrogen atoms (two in the ring, one in the amino group). While the amino group is donating, the strong deshielding effect of the adjacent nitrogens will place this signal significantly downfield, likely in the δ 155-165 ppm range.

-

C4 (attached to -Cl): The carbon atom bonded to the electronegative chlorine atom and two ring nitrogens will be strongly deshielded. Its resonance is expected in a similar region to C2, around δ 158-168 ppm .

-

C6 (attached to -CH₃): This carbon is also attached to two ring nitrogens but is shielded by the electron-donating methyl group. It is expected to appear slightly upfield compared to C2 and C4, likely in the δ 150-160 ppm range.

-

C5 (attached to -NO₂): The powerful electron-withdrawing nitro group will significantly deshield the C5 carbon. However, it is not directly attached to a ring nitrogen, which moderates the effect compared to C2, C4, and C6. Its chemical shift is predicted to be in the δ 125-140 ppm region.

-

-CH₃ Carbon: The methyl carbon will be the most shielded carbon in the molecule, appearing far upfield. A typical range for a methyl group on an aromatic ring is δ 15-25 ppm .

For definitive assignment, especially for the closely spaced C2, C4, and C6 signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.[7] An HMBC experiment, for instance, would show a correlation between the methyl protons (~δ 2.6 ppm) and the C6 and C5 carbons, confirming their connectivity.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (-Cl) | 158 - 168 |

| C2 (-NH₂) | 155 - 165 |

| C6 (-CH₃) | 150 - 160 |

| C5 (-NO₂) | 125 - 140 |

| -CH₃ | 15 - 25 |

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted spectra are relatively simple but rich in information, directly reflecting the complex electronic interplay of the various substituents on the pyrimidine core. The ¹H spectrum confirms the presence and ratio of the amine and methyl groups, while the ¹³C spectrum verifies the complete carbon framework. By following the robust experimental protocols outlined herein, researchers and drug development professionals can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

MDPI. 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Available from: [Link]

-

ResearchGate. Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Available from: [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

ResearchGate. Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. Available from: [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

-

ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available from: [Link]

-

National Institutes of Health. 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

PubChem. 4-Chloro-5-methylpyrimidin-2-amine. Available from: [Link]

-

National Institutes of Health. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of 5a. Available from: [Link]

-

ResearchGate. (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. Available from: [Link]

-

National Institutes of Health. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Abstract

This technical guide provides a comprehensive framework for the robust analysis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the fundamental principles guiding experimental choices, from sample preparation and ionization source selection to the prediction and interpretation of fragmentation patterns. By grounding our approach in the physicochemical properties of the analyte, we establish a self-validating methodology that ensures accuracy, reproducibility, and scientific integrity. This guide includes detailed, step-by-step protocols, data interpretation strategies, and visual workflows to empower analysts in developing and validating high-quality quantitative and qualitative methods for this and structurally related compounds.

Introduction: Understanding the Analyte

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleobases and are prevalent in pharmaceutical agents.[1] The unique combination of a chloro group, a nitro group, an amine, and a methyl group on the pyrimidine core presents specific challenges and opportunities for mass spectrometry analysis. A deep understanding of its structure is the cornerstone of developing a successful analytical method.

Physicochemical Properties and Structural Considerations

The analyte's structure dictates its behavior in the mass spectrometer. The basic amine group is a ready site for protonation, making it highly suitable for positive mode electrospray ionization. The electronegative chloro and nitro groups influence the molecule's polarity and its fragmentation pathways.

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₅ClN₄O₂ | Derived from structure. |

| Monoisotopic Mass | 188.0128 Da | Calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |

| Average Mass | 188.57 g/mol | Based on natural isotopic abundance. |

| Key Functional Groups | Amine (-NH₂), Chloro (-Cl), Nitro (-NO₂), Methyl (-CH₃), Pyrimidine Ring | Structural analysis. |

| Predicted Polarity | Moderately Polar | The presence of polar amine and nitro groups is balanced by the aromatic ring and methyl group. This makes it a good candidate for reversed-phase chromatography.[2][3] |

This table summarizes the key properties that inform our analytical strategy.

The Analytical Keystone: Ionization and Mass Analysis

The goal of any mass spectrometry method is to efficiently convert the neutral analyte into a gas-phase ion and then accurately measure its mass-to-charge ratio (m/z). The choice of ionization and analysis techniques is therefore the most critical decision in method development.

Rationale for Ionization Source Selection

Electrospray Ionization (ESI) is the premier choice for this molecule.[4][5]

-

Why ESI? The analyte possesses a basic amine group that is easily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This makes it an ideal candidate for forming a stable [M+H]⁺ ion in positive ionization mode.

-

Why not APCI? Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds. While it could work, ESI is expected to provide superior sensitivity for this moderately polar molecule.

-

Why not EI? Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation.[6] While useful for structural elucidation of simple molecules via GC-MS, it would likely shatter our analyte, preventing the observation of the critical molecular ion. ESI is a 'soft ionization' technique, which preserves the molecular ion for subsequent fragmentation analysis (MS/MS).[5]

Mass Analyzer Considerations

For drug development, high-resolution and accurate mass (HRAM) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are strongly recommended.[7]

-

High Resolution: The ability to resolve the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) provides an unmistakable signature for the analyte, confirming the presence of chlorine in the molecule.

-

Mass Accuracy: Sub-5 ppm mass accuracy allows for the confident determination of the elemental formula, distinguishing the analyte from other isobaric interferences.

-

Tandem MS (MS/MS): Instruments capable of MS/MS, such as triple quadrupoles (QqQ), Q-TOFs, and Orbitraps, are essential for structural confirmation and for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).[8]

Experimental Workflow: A Validated Protocol

This section details a comprehensive, step-by-step protocol for the LC-MS/MS analysis of this compound.

Overall Experimental Workflow Diagram

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Protocol: Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound standard. Dissolve in methanol to a final concentration of 1 mg/mL. This stock must be stored at -20°C.

-

Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare quality control (QC) samples at low, mid, and high concentrations from a separate stock weighing.

-

Sample Preparation (from plasma - example): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new vial for LC-MS analysis.

Protocol: Liquid Chromatography (LC)

The goal is to achieve good retention and peak shape, separating the analyte from matrix components that could cause ion suppression.[2][9]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule reversed-phase chromatography, offering good retention and efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common additive that aids in the protonation of the analyte for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial method development. Can be optimized for speed or resolution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 5 µL | A typical starting volume; can be adjusted based on sensitivity needs. |

Protocol: Mass Spectrometry (MS)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | To protonate the basic amine group, forming the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | A standard starting point for ESI; requires optimization for the specific instrument. |

| Gas Temp. | 325 °C | To aid in desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | To facilitate desolvation. |

| MS1 Scan Range | m/z 50 - 300 | To detect the precursor ion. |

| Precursor Ion | m/z 189.0 | The calculated monoisotopic mass of the [M+H]⁺ ion. |

| Collision Energy | 15-30 eV | Requires optimization to achieve a balanced spectrum of fragment ions. |

Data Interpretation: From Spectrum to Structure

Expected Mass and Isotopic Pattern

The first step in data analysis is to confirm the presence of the protonated molecular ion, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), we expect to see a characteristic isotopic pattern.

-

[M+H]⁺ with ³⁵Cl: m/z 189.0198

-

[M+H]⁺ with ³⁷Cl: m/z 191.0168

The A+2 peak (m/z 191) should have an intensity that is approximately one-third of the A peak (m/z 189). This pattern is a powerful diagnostic tool for confirming the presence of a chlorine-containing compound.

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the precursor ion and analyzing its fragments. The fragmentation of substituted pyrimidines and nitroaromatic compounds follows predictable chemical principles.[8][10][11]

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the analyte.

-

Loss of the Nitro Group (NO₂): A very common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (46.0 Da).[8][11] This would result in a major fragment ion at m/z 143.0 . This is often the most intense and diagnostically significant fragment.

-

Loss of HCl: A rearrangement followed by the elimination of hydrogen chloride (36.5 Da) is another plausible pathway, yielding a fragment at m/z 152.5 .

-

Ring Cleavage: Following the initial loss of the nitro group, the resulting pyrimidine ring can undergo further fragmentation, such as the loss of acetonitrile (CH₃CN) from the ring structure, leading to smaller fragments.[10]

Table of Predicted Fragments for MRM Development:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |

| 189.0 | 143.0 | NO₂ | Characteristic loss for nitroaromatics.[8][11] High intensity expected. |

| 189.0 | 152.5 | HCl | Plausible rearrangement and elimination. |

| 189.0 | 111.0 | NO₂ + CH₃OH | Sequential loss. |

Method Validation and Quantitative Analysis

For use in regulated environments, the developed method must be validated according to guidelines from bodies like the FDA, based on the ICH Q2(R2) framework.[12][13][14][15]

Key Validation Parameters

A robust method validation protocol should assess the following:

-

Specificity and Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This is achieved by analyzing blank matrix samples and checking for interferences at the analyte's retention time and m/z.

-

Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte in samples. A calibration curve with a minimum of five standards should be analyzed, and the correlation coefficient (r²) should typically be ≥ 0.99.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

-

Robustness: The method's reliability should be tested by making small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) to ensure it remains unaffected.[14]

Conclusion

This guide outlines a comprehensive, scientifically-grounded approach to the mass spectrometry analysis of this compound. By systematically selecting the appropriate LC and MS conditions based on the analyte's chemical nature and predicting its spectral behavior, researchers can develop a robust, reliable, and validatable method. The principles discussed herein—from leveraging isotopic patterns for confirmation to predicting fragmentation for structural elucidation—serve as a universal template for tackling the analysis of novel and complex small molecules in a drug development setting.

References

- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.

- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.

- Zihms, S., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate.

- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

- Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.

- Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate.

- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- New Analytical Methods. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- Zihms, S., et al. (2013). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.

- ChemicalBook. (n.d.). 4-amino-2-chloro-6-methyl-5-nitropyrimidine.

- Wikipedia. (n.d.). Electrospray ionization.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. clinicalpub.com [clinicalpub.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tecan.com [tecan.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. propharmagroup.com [propharmagroup.com]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

Introduction: Defining the Polymer Structure

An In-depth Technical Guide to the Characterization of a Quaternized Copolymer: CAS Number 20090-58-8

The compound designated by CAS number 20090-58-8 is identified as 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compound with diethyl sulfate.[1] In simpler terms, this is a random copolymer synthesized from two monomer units: 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N-vinylpyrrolidone (NVP). The tertiary amine groups of the DMAEMA units are subsequently quaternized using diethyl sulfate as an ethylating agent.[2] This modification transforms the polymer into a cationic polyelectrolyte, significantly influencing its properties and applications, particularly in fields requiring interactions with negatively charged biological molecules or surfaces.[3][4][5]

The resulting structure, poly(N-vinylpyrrolidone-co-2-(dimethylamino)ethyl methacrylate), quaternized with diethyl sulfate, combines the hydrophilicity and biocompatibility of the NVP units with the pH-responsive and cationic nature of the quaternized DMAEMA units. Comprehensive characterization is essential to determine its structural integrity, molecular weight distribution, thermal properties, and composition, which are critical parameters for its application in research and drug development.

Physicochemical and Structural Properties

A thorough characterization workflow is necessary to elucidate the structure and properties of this complex copolymer. This guide outlines the core analytical techniques employed for this purpose.

| Property | Description | Significance |

| Chemical Structure | A random copolymer of NVP and DMAEMA, with DMAEMA units quaternized by diethyl sulfate. | The precise monomer ratio and degree of quaternization dictate the polymer's charge density, solubility, and functional behavior. |

| Appearance | Typically a white to off-white powder or solid. | Provides a preliminary check for purity and consistency. |

| Solubility | The quaternization of the DMAEMA units generally imparts or enhances water solubility.[3][6] The polymer is also often soluble in polar organic solvents like methanol, ethanol, and chloroform.[7] | Solubility is a critical parameter for processing, formulation, and application, especially in aqueous systems for biological applications. |

| Cationic Nature | The quaternization introduces permanent positive charges on the DMAEMA units.[8] | This property is fundamental for applications such as gene delivery, where the polymer complexes with negatively charged DNA.[4][5] |

Core Characterization Workflow: A Multi-Technique Approach

A combination of spectroscopic, chromatographic, and thermal analysis techniques is required for a full characterization. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the copolymer.

Caption: Core characterization workflow for CAS 20090-58-8.

Part 1: Spectroscopic Characterization

Spectroscopic methods are foundational for confirming the chemical structure of the copolymer.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the most powerful tool for determining the copolymer composition (the molar ratio of NVP to DMAEMA units) and confirming the success of the quaternization reaction. The integration of specific proton signals unique to each monomer allows for quantitative analysis. The quaternization is evidenced by a downfield shift of the protons adjacent to the nitrogen atom in the DMAEMA units.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve 10-15 mg of the copolymer in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.[3]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum using appropriate software. Identify and integrate the characteristic peaks for both monomer units and the quaternizing group.

| Proton Signal | Typical Chemical Shift (ppm) | Assignment |

| NVP Protons | 1.5 - 2.5 | Protons of the pyrrolidone ring |

| DMAEMA Protons | ~4.1 | -O-CH₂ -CH₂-N- |

| ~2.6 | -O-CH₂-CH₂ -N- | |

| ~2.3 | -N(CH₃ )₂ (unquaternized) | |

| Quaternized DMAEMA | ~3.1-3.4 | -N⁺(CH₃ )₂-CH₂CH₃ (Shifted from ~2.3 ppm) |

| ~1.2-1.4 | -N⁺(CH₃)₂-CH₂CH₃ (from diethyl sulfate) | |

| Polymer Backbone | 0.8 - 2.2 | -CH₂- and -CH- protons |

Note: Exact chemical shifts can vary based on solvent and copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and effective method for confirming the presence of key functional groups within the copolymer, serving as a qualitative verification of its composition. The presence of carbonyl stretching bands from both the NVP (amide) and DMAEMA (ester) units is a primary indicator of a successful copolymerization. While less quantitative than NMR for quaternization, changes in the C-N stretching region can sometimes be observed.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polymer sample with dry KBr powder and pressing it into a transparent disk.[11] Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory for direct analysis of the solid sample.[3]

-

Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the copolymer.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| ~2950 | C-H stretch | Aliphatic groups in the polymer backbone and side chains |

| ~1730 | C=O stretch | Ester group in DMAEMA units |

| ~1650 | C=O stretch | Amide group (lactam) in NVP units |

| ~1160 | C-N stretch | Tertiary amine in DMAEMA units[10] |

| ~1240 & ~1150 | C-O stretch | Ester group |

Part 2: Molecular Weight Determination